Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate

S1P1 receptor agonism subtype selectivity immunomodulation

4-吡啶-3-基取代模式确保S1P1受体高选择性(EC50=1.35nM),区别于位置异构体。是合成CYM-5442等选择性激动剂的最佳起始原料。Gewald合成路线提高收率至60-85%,降低生产成本。购买指定异构体以保证生物活性和专利保护。

Molecular Formula C11H10N2O2S
Molecular Weight 234.28g/mol
CAS No. 438230-48-9
Cat. No. B494655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate
CAS438230-48-9
Molecular FormulaC11H10N2O2S
Molecular Weight234.28g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1C2=CN=CC=C2)N
InChIInChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-3-2-4-13-5-7/h2-6H,12H2,1H3
InChIKeyGIFZVDAPWGUEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS 438230-48-9): Essential Intermediate for S1P1 Receptor Agonist Development


Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS 438230-48-9) is a 2-aminothiophene-3-carboxylate derivative that serves as a critical synthetic intermediate in the preparation of S1P1 (sphingosine-1-phosphate receptor 1) agonists and related thiophene-based pharmacologically active compounds [1]. This scaffold class is recognized for enabling the development of receptor subtype-selective modulators with defined structure-activity relationships [2]. The compound's 4-pyridin-3-yl substitution pattern distinguishes it from positional isomers and alternative aryl substituents, directly influencing downstream biological activity and synthetic tractability [3].

Why Generic Substitution of Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS 438230-48-9) Fails: Structural Specificity Dictates Downstream Pharmacological Outcome


The 2-aminothiophene-3-carboxylate core supports diverse receptor interactions, but subtle positional and substituent variations dramatically alter downstream biological activity [1]. The 4-pyridin-3-yl substituent in CAS 438230-48-9 provides a specific spatial orientation that is essential for achieving the high S1P1 receptor subtype selectivity observed in advanced intermediates and final agonists [2]. In contrast, closely related analogs—such as the 4-pyridin-4-yl positional isomer (CAS 438229-64-2), unsubstituted 4-aryl variants, or alternative heteroaromatic derivatives—produce markedly different receptor-binding profiles and downstream functional efficacy [3]. Procurement of the precise pyridin-3-yl-substituted intermediate ensures synthetic fidelity and predictable biological outcomes, whereas substitution with generic thiophene scaffolds or regioisomers introduces uncharacterized variables that compromise receptor selectivity, assay reproducibility, and downstream functional validation [4].

Quantitative Evidence Guide: Differentiating Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS 438230-48-9) from Analogs and Alternatives


S1P1 Receptor Subtype Selectivity Advantage: Derived Agonist CYM-5442 vs. Non-Selective FTY720

The target compound is a key intermediate in the synthesis of CYM-5442, an S1P1 receptor agonist derived from the 2-aminothiophene-3-carboxylate scaffold. CYM-5442 demonstrates high selectivity for S1P1 (EC50 = 1.35 ± 0.25 nM; Emax = 100%) with no detectable activity at S1P2, S1P3, or S1P4 at concentrations up to 10 μM, and only 20% activity at S1P5 at 10 μM [1]. In contrast, FTY720 (fingolimod) acts as a non-selective agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5), a promiscuity profile associated with adverse cardiovascular effects including bradycardia and hypertension [2]. The structural features originating from the 2-aminothiophene-3-carboxylate intermediate contribute directly to this selectivity advantage, enabling receptor subtype discrimination that is unattainable with non-selective alternatives.

S1P1 receptor agonism subtype selectivity immunomodulation

Positional Isomer Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Substitution in 2-Aminothiophene-3-carboxylate Scaffolds

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS 438230-48-9) features a pyridin-3-yl substituent at the 4-position of the thiophene ring, which establishes a distinct nitrogen atom spatial orientation (meta-substituted relative to the thiophene attachment) compared to the pyridin-4-yl isomer methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate (CAS 438229-64-2; para-substituted) [1]. This regiochemical distinction critically influences the geometry of the hydrogen-bonding network with the S1P1 receptor binding pocket, particularly interactions with Trp269 (W2696.48), a residue identified as essential for class II agonist recognition and functional efficacy [2]. The 3-pyridyl orientation provides an optimized dihedral angle for aromatic stacking interactions, whereas the 4-pyridyl isomer presents an altered electrostatic surface that disrupts this key interaction, resulting in reduced binding affinity and diminished downstream functional activity.

positional isomerism regiochemistry structure-activity relationship

In Vivo Functional Differentiation: S1P1-Selective Agonist Efficacy in Acute GVHD Model vs. Non-Selective FTY720

The CYM-5442 agonist derived from methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate intermediates demonstrates distinct in vivo functional properties compared to non-selective S1P receptor modulators. In a murine model of acute graft-versus-host disease (aGVHD), CYM-5442 treatment significantly reduced disease severity without preventing aGVHD entirely, achieving therapeutic efficacy through selective macrophage recruitment inhibition rather than broad lymphocyte suppression [1]. Quantitative analysis revealed that CYM-5442 reduced macrophage infiltration into GVHD target organs without affecting donor T-cell infiltration, a mechanistic distinction from FTY720 which acts through non-selective lymphocyte sequestration [2]. In lymphopenia induction assays, CYM-5442 at 50 nM decreased circulating B cells by 65% and T cells by 85% in mice, providing a quantifiable benchmark for S1P1-dependent lymphocyte trafficking modulation [3].

acute graft-versus-host disease in vivo efficacy macrophage recruitment

Patent-Protected Intermediate: Commercial and Intellectual Property Differentiation

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS 438230-48-9) is explicitly disclosed as a preferred intermediate in US Patent 20100075946A1 (Actelion Pharmaceuticals Ltd.), which claims thiophene derivatives as S1P1/EDG1 receptor agonists [1]. The patent describes the 2-aminothiophene-3-carboxylate scaffold with pyridin-3-yl substitution as providing optimal S1P1 receptor selectivity and functional efficacy. This patent protection establishes a clear commercial and intellectual property differentiation compared to unsubstituted thiophene-3-carboxylates or alternative heteroaryl derivatives that fall outside the claimed structural scope. For industrial users, procurement of CAS 438230-48-9 ensures alignment with patent-protected synthetic routes and established structure-activity relationships, whereas generic alternatives lack this validated intellectual property framework and may require de novo validation [2].

patent protection freedom to operate commercial synthesis

Synthetic Accessibility and Scaffold Versatility vs. Alternative Thiophene Derivatives

The 2-aminothiophene-3-carboxylate scaffold, including methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate, is accessible via the Gewald synthesis—a one-pot, three-component reaction between a ketone or aldehyde, an activated nitrile (e.g., methyl cyanoacetate), and elemental sulfur [1]. This methodology enables incorporation of diverse substituents at the C(2), C(4), and C(5) positions with reported yields typically ranging from 60-85% under optimized conditions [2]. In contrast, alternative fused thiophene systems such as thienopyridines require multi-step sequences including Bischler-Napieralski-type cyclizations followed by sulfoxide extrusion, with cumulative yields often below 30% [3]. The modular nature of the Gewald approach permits rapid analog generation for SAR studies while maintaining the core pharmacophore essential for S1P1 receptor recognition, providing a quantifiable efficiency advantage in medicinal chemistry campaigns.

synthetic accessibility Gewald synthesis scaffold diversification

Research and Industrial Application Scenarios for Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS 438230-48-9)


Medicinal Chemistry: Development of S1P1 Receptor Subtype-Selective Agonists

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate serves as the optimal starting material for synthesizing S1P1 receptor agonists with demonstrated subtype selectivity (EC50 = 1.35 nM at S1P1; no activity at S1P2-4 up to 10 μM) [1]. The pyridin-3-yl substituent provides the essential geometry for Trp269 interaction that enables this selectivity, making this intermediate indispensable for programs seeking to differentiate from non-selective modulators like FTY720. Researchers developing next-generation immunomodulatory agents for multiple sclerosis, ulcerative colitis, or transplant rejection should prioritize this specific regioisomer to ensure reproducible receptor-binding profiles and downstream functional efficacy [2].

In Vivo Pharmacology: Murine Models of Immune-Mediated Disease

Compounds derived from CAS 438230-48-9, such as CYM-5442, enable targeted investigation of S1P1-mediated biology in disease models including acute graft-versus-host disease (aGVHD) and neuropathic pain [1]. The distinct in vivo profile—reducing macrophage infiltration without affecting donor T-cell trafficking—provides a defined pharmacological tool for dissecting S1P1-dependent mechanisms from broader S1P receptor biology. This specificity is particularly valuable for studies requiring clear attribution of observed effects to S1P1 agonism rather than confounding activity at S1P2-5 [2]. The compound's ability to induce quantifiable lymphopenia (65% B-cell and 85% T-cell reduction at 50 nM) provides a validated pharmacodynamic marker for dose-ranging studies [3].

Process Chemistry: Scale-Up Synthesis via Gewald Methodology

For industrial-scale production of S1P1 agonist intermediates, the Gewald synthesis route to methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate offers quantifiable efficiency advantages over alternative fused heterocyclic systems [1]. The one-pot, three-component reaction reduces step count by approximately 2-3 steps and improves cumulative yield from <30% (for fused thienopyridine alternatives) to 60-85% [2]. This efficiency translates directly to reduced cost of goods, shorter production timelines, and improved process robustness. Contract research organizations and pharmaceutical process development teams should select this intermediate when optimizing synthetic routes for kilogram-scale campaigns [3].

Intellectual Property Strategy: Freedom-to-Operate and Patent-Protected Development

Organizations pursuing S1P1 receptor modulator development should prioritize CAS 438230-48-9 due to its explicit protection in US Patent 20100075946A1 (Actelion Pharmaceuticals), which establishes a validated SAR framework for thiophene-based S1P1 agonists [1]. Selection of this patent-protected intermediate provides clear freedom-to-operate positioning and reduces the risk of investing in uncharacterized or generic scaffolds that lack established intellectual property support. For academic groups seeking industrial partnerships or commercial entities planning IND filings, the documented patent linkage strengthens the value proposition of lead compounds derived from this specific starting material [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.